molecular formula C7H4I2O2 B1339240 5,6-DIIODOBENZO(1,3)DIOXOLE CAS No. 5876-52-8

5,6-DIIODOBENZO(1,3)DIOXOLE

Cat. No.: B1339240
CAS No.: 5876-52-8
M. Wt: 373.91 g/mol
InChI Key: BXUOIEPSOIEXIN-UHFFFAOYSA-N
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Description

5,6-Diiodobenzo[1,3]dioxole is a halogenated derivative of the benzo[1,3]dioxole scaffold, characterized by iodine atoms at the 5- and 6-positions of the aromatic ring fused to the 1,3-dioxole moiety. This compound belongs to a broader class of halogenated heterocycles, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The iodine substituents confer distinct reactivity and stability compared to other halogenated analogs, such as bromo- or nitro-substituted derivatives.

Preparation Methods

Direct Iodination of Benzodioxole

The most common and straightforward method for synthesizing 5,6-diiodobenzo(1,3)dioxole is the direct iodination of benzodioxole. This involves electrophilic aromatic substitution where iodine atoms are introduced at the 5 and 6 positions of the benzodioxole ring.

  • Reagents and Conditions:

    • Iodine (I2) as the iodinating agent.
    • Oxidizing agents such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the generation of electrophilic iodine species.
    • Solvents like acetic acid or hexafluoroisopropanol to enhance reaction efficiency.
    • Controlled temperature conditions, typically around room temperature to 20°C, to avoid over-iodination or decomposition.
  • Reaction Example:

    • Benzodioxole is treated with iodine and an oxidant in hexafluoroisopropanol at 20°C, yielding this compound with yields reported up to 88%.

Hunsdiecker-Type Reaction Using Piperonylic Acid

An alternative synthetic route involves the Hunsdiecker-type reaction starting from piperonylic acid, which is converted into the diiodinated benzodioxole derivative.

  • Key Steps:

    • Piperonylic acid undergoes halogenation with [bis(acetoxy)iodo]benzene and lithium iodide in hexafluoroisopropanol.
    • This reaction proceeds via decarboxylative iodination, effectively replacing the carboxyl group with iodine atoms at the 5 and 6 positions.
    • The reaction is conducted at mild temperatures (~20°C) to maintain selectivity and yield.
  • Yield and Purity:

    • This method achieves yields around 88%, with high purity suitable for further synthetic applications.

While laboratory-scale iodination is well-established, industrial synthesis demands cost-effective, reproducible, and scalable methods.

  • Catalytic Hydrogenation and Acylation Routes:

    • Processes involving catalytic hydrogenation of 4-acylphenol derivatives followed by acylation and cyclization have been developed for related benzodioxole compounds.
    • Although primarily applied to 5-alkylated benzodioxoles, these methods provide a framework adaptable for iodinated derivatives by modifying halogenation steps.
  • Lewis Acid Catalysis and Oxidative Cyclization:

    • Lewis acid-catalyzed displacement reactions and oxidative cyclization with hydrogen peroxide in basic media enable efficient formation of the benzodioxole ring system.
    • Subsequent halogenation with iodine or iodine-containing reagents can be integrated into these sequences for diiodinated products.
  • Purification Techniques:

    • Recrystallization and chromatographic methods are employed to achieve high purity.
    • Optimization of solvent systems and temperature profiles is critical to maximize yield and minimize by-products.
Method Starting Material Key Reagents/Conditions Temperature (°C) Yield (%) Notes
Direct Iodination Benzodioxole I2, H2O2 or HNO3, hexafluoroisopropanol 20 ~88 Simple, high yield, widely used
Hunsdiecker-Type Reaction Piperonylic acid [Bis(acetoxy)iodo]benzene, LiI, hexafluoroisopropanol 20 ~88 Decarboxylative iodination
Catalytic Hydrogenation + Acylation (for related compounds) 4-Acylphenol derivatives Catalysts, Lewis acids, H2O2, alkyl dihalides 0–25 Variable Scalable, adaptable for iodination
  • The electrophilic aromatic substitution mechanism dominates the iodination process, where iodine species generated in situ attack the activated aromatic ring of benzodioxole at the 5 and 6 positions due to electronic and steric factors.
  • The Hunsdiecker-type reaction proceeds via radical intermediates formed by decarboxylation, enabling selective introduction of iodine atoms.
  • Reaction conditions such as solvent polarity, temperature, and reagent stoichiometry critically influence regioselectivity and yield.
  • Recent studies emphasize the use of hexafluoroisopropanol as a solvent to stabilize reactive intermediates and improve reaction kinetics.

The preparation of this compound is effectively achieved through direct iodination of benzodioxole or via Hunsdiecker-type decarboxylative iodination of piperonylic acid. Both methods offer high yields and can be adapted for scale-up with appropriate optimization. Advances in catalytic and Lewis acid-mediated processes provide additional routes for related benzodioxole derivatives, potentially extendable to diiodinated compounds. The choice of method depends on available starting materials, desired scale, and purity requirements.

Mechanism of Action

The mechanism of action of 5,6-DIIODOBENZO(1,3)DIOXOLE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of iodine atoms may enhance its reactivity and binding affinity to certain biological molecules, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Properties

The substitution pattern on the benzo[1,3]dioxole core critically influences physicochemical properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Key Electronic Effects Steric Impact
5,6-Diiodobenzo[1,3]dioxole Iodine (5,6-positions) ~432 (estimated) Strong electron-withdrawing (inductive), polarizable High (iodine’s large atomic radius)
6-Bromobenzo[1,3]dioxole Bromine (6-position) ~245 (reported in [1]) Moderate electron-withdrawing Moderate
6-Nitrobenzo[1,3]dioxole Nitro (6-position) ~195 (reported in [3]) Strong electron-withdrawing (resonance) Low
Unsubstituted benzo[1,3]dioxole None ~136 Neutral Minimal

Key Observations :

  • Electronic Effects : Nitro groups exhibit stronger resonance withdrawal than iodine, which primarily exerts inductive effects. Bromine’s intermediate electronegativity results in milder electronic perturbation .

Stability and Reactivity

  • Thermal Stability : Iodo derivatives are prone to decomposition under light or heat due to weaker C–I bonds, necessitating storage in dark, inert conditions. Bromo and nitro analogs exhibit greater stability .
  • Solubility : The diiodo compound’s hydrophobicity likely reduces aqueous solubility compared to nitro or unsubstituted derivatives, impacting formulation strategies .

Biological Activity

5,6-DIIODOBENZO(1,3)DIOXOLE is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological effects of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two iodine atoms attached to a benzodioxole ring system. The presence of iodine enhances the compound's reactivity and may influence its interaction with biological targets. Its structure can be represented as follows:

C8H4I2O2\text{C}_8\text{H}_4\text{I}_2\text{O}_2

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially affecting pathways related to cell growth and apoptosis. The dual iodination may increase its binding affinity to certain biological molecules, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to traditional antibiotics. The compound's activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis has been particularly noted .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines. For instance:

  • Hep3B Cell Line : Exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics .
  • Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest at the G2-M phase in liver cancer cells, indicating its potential as an anticancer agent .

Case Studies and Experimental Data

A study conducted on benzodioxole derivatives highlighted the biological activity of compounds similar to this compound. The following table summarizes key findings from various experiments:

CompoundActivity TypeIC50 (mM)Target Cell Lines
This compoundAnticancer3.94 - 9.12Hep3B
Other Benzodioxole DerivativesAntimicrobialVariesS. aureus, E. faecalis
Compound 2aAnticancer0.5Hep3B
Compound 2bWeak Anticancer>10Hep3B

The above data illustrates that while this compound shows promising anticancer activity, its effectiveness can vary significantly depending on structural modifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-diiodobenzo[1,3]dioxole, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Direct iodination of benzo[1,3]dioxole derivatives using iodine sources (e.g., N-iodosuccinimide) in the presence of Lewis acids (e.g., FeCl₃) under anhydrous conditions is a common approach .
  • Solvent choice (e.g., DCM or DMF) and temperature control (0–25°C) are critical to avoid over-iodination or decomposition. For example, highlights multi-step protocols for brominated analogs, which can be adapted using iodine equivalents .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted iodine and byproducts. Yields typically range from 50–70% for dihalogenated derivatives .

Q. How can researchers confirm the structural integrity of 5,6-diiodobenzo[1,3]dioxole using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Benzo[1,3]dioxole protons resonate at δ 5.9–6.1 ppm (singlet for methylenedioxy group), while iodinated aromatic protons show deshielding (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (M⁺) and isotopic patterns for iodine (m/z 127 and 129) confirm molecular formula .
  • IR Spectroscopy : Peaks at 930–960 cm⁻¹ (C–I stretch) and 1240–1260 cm⁻¹ (C–O–C in dioxole) validate functional groups .

Q. What are the key toxicity considerations for handling 5,6-diiodobenzo[1,3]dioxole in laboratory settings?

  • Methodological Answer :

  • Acute toxicity: Related brominated analogs (e.g., 5,6-dibromobenzo[1,3]dioxole) exhibit moderate toxicity (rat LD₅₀: 185–240 mg/kg via intraperitoneal routes), suggesting strict PPE and fume hood use .
  • Thermal decomposition: Heating releases toxic fumes (e.g., HI, CO), requiring inert atmosphere setups .
  • Teratogenicity: Structural analogs (e.g., dimethylamino-substituted dioxoles) show reproductive toxicity in animal models, necessitating stringent waste disposal protocols .

Advanced Research Questions

Q. How does the electronic effect of iodine substituents influence the reactivity of benzo[1,3]dioxole in cross-coupling reactions?

  • Methodological Answer :

  • Iodine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing nucleophilic substitution rates. However, it enhances oxidative stability, enabling Suzuki-Miyaura couplings with arylboronic acids under Pd catalysis .
  • Computational studies (DFT) predict regioselectivity in C–I bond activation. For example, iodine at C5/C6 positions directs electrophilic attacks to C4/C7 .
  • Experimental validation via kinetic monitoring (HPLC or GC) is recommended to optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzo[1,3]dioxoles?

  • Methodological Answer :

  • Data normalization : Compare IC₅₀ values across standardized assays (e.g., opioid receptor binding vs. antifungal activity) to isolate structure-activity relationships .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., deiodinated products) that may skew results .
  • Crystallographic analysis : Single-crystal X-ray diffraction (as in ) clarifies stereoelectronic effects that influence bioactivity .

Q. Can 5,6-diiodobenzo[1,3]dioxole serve as a precursor for radiopharmaceuticals?

  • Methodological Answer :

  • Isotope exchange : Replace stable iodine-127 with iodine-125 via nucleophilic aromatic substitution (Na¹²⁵I, CuI catalyst) for imaging applications .
  • Biodistribution studies : Radiolabeled analogs require in vivo PET/SPECT imaging in model organisms to assess pharmacokinetics .
  • Stability testing : Monitor radiolytic decomposition in saline/PBS buffers at 37°C over 24–48 hours .

Q. Methodological Resources

  • Synthetic Protocols : Adapted from brominated analogs .
  • Spectroscopic Data : Refer to NMR/IR libraries for methylenedioxy and halogenated aromatics .
  • Safety Guidelines : Align with OSHA standards for halogenated compounds .

Properties

IUPAC Name

5,6-diiodo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUOIEPSOIEXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569799
Record name 5,6-Diiodo-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5876-52-8
Record name 5,6-Diiodo-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

5,6-DIIODOBENZO(1,3)DIOXOLE
5,6-DIIODOBENZO(1,3)DIOXOLE
5,6-DIIODOBENZO(1,3)DIOXOLE

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